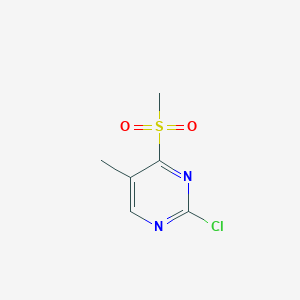

2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

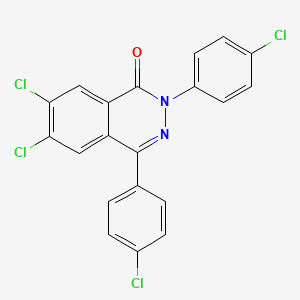

“2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine” is a chemical compound with the molecular formula C5H5ClN2O2S. It has a molecular weight of 192.63 . This compound is typically stored in an inert atmosphere and under -20°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H5ClN2O2S/c1-11(9,10)4-2-3-7-5(6)8-4/h2-3H,1H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in an inert atmosphere and under -20°C .科学的研究の応用

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrimidine derivatives, including those similar to 2-Chloro-5-methyl-4-(methylsulfonyl)pyrimidine, have been a subject of significant interest due to their potential applications in various fields. For instance, the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine were studied to understand its molecular and electronic structure. Detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR, alongside DFT calculations, have provided insights into its properties as a potential third-order nonlinear optical material. This analysis suggests its suitability for applications in nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).

Chemoselective Reactions

Chemoselective reactions of pyrimidine derivatives, including 4,6-dichloro-2-(methylsulfonyl)pyrimidine with amines, have been explored to understand their reactivity and potential applications in synthesizing new compounds. These studies demonstrate the selective displacement of chloride and sulfone groups in reactions with amines, highlighting the versatility of such pyrimidine derivatives in synthetic chemistry. The findings indicate the potential for developing new materials with tailored properties for various applications (Baiazitov et al., 2013).

Antitumor Activity

Research into the antitumor activity of pyrimidine derivatives has led to the development of compounds with significant potency against various tumor cells. For example, derivatives of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine have been synthesized and shown to be potent inhibitors of mammalian dihydrofolate reductase, with considerable activity against the Walker 256 carcinosarcoma in rats. This research opens avenues for the development of new chemotherapeutic agents based on pyrimidine derivatives (Grivsky et al., 1980).

Antiviral Activity

The synthesis and evaluation of antiviral activity of pyrimidine derivatives have also been a focus of research. Compounds such as 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been examined for their efficacy against viruses like human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). While some compounds showed activity, the research highlights the complexity of developing effective antiviral agents based on pyrimidine derivatives (Saxena et al., 1988).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

2-chloro-5-methyl-4-methylsulfonylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-3-8-6(7)9-5(4)12(2,10)11/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVCQGDVIPHZEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1S(=O)(=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-ethoxy-4-(ethylthio)-2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2871122.png)

![2-(8-ethoxy-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2871124.png)

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxamide](/img/structure/B2871129.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-enamide](/img/structure/B2871130.png)

![methyl 3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B2871134.png)

![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate dihydrochloride](/img/structure/B2871136.png)

![1-(3-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2871140.png)